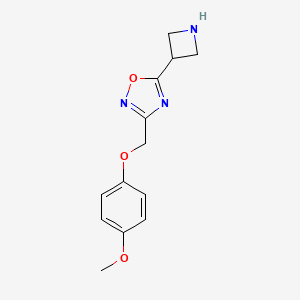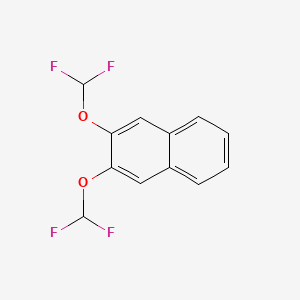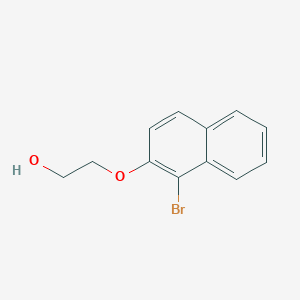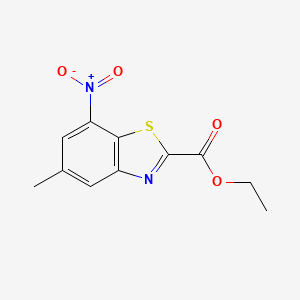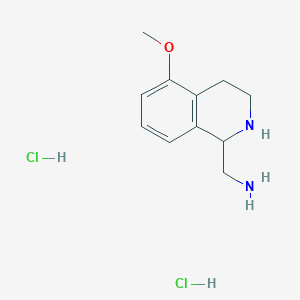
(5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O and a molecular weight of 265.18 g/mol . This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 5-methoxy-1,2,3,4-tetrahydroisoquinoline as a starting material, which is then reacted with formaldehyde and ammonium chloride to form the desired product . The reaction is usually carried out in an acidic medium to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives with different substitution patterns.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
(5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding assays.
Mécanisme D'action
The mechanism of action of (5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various neurotransmitter receptors, influencing signal transduction pathways and modulating neuronal activity . Additionally, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby altering the levels of neurotransmitters in the brain .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the methoxy and methanamine groups.
5-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar to the target compound but without the methanamine group.
N-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group instead of the methanamine group.
Uniqueness
(5-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is unique due to the presence of both the methoxy and methanamine groups, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with specific molecular targets and exhibit diverse biological activities .
Propriétés
Formule moléculaire |
C11H18Cl2N2O |
|---|---|
Poids moléculaire |
265.18 g/mol |
Nom IUPAC |
(5-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-14-11-4-2-3-8-9(11)5-6-13-10(8)7-12;;/h2-4,10,13H,5-7,12H2,1H3;2*1H |
Clé InChI |
YOIZRKNQAYFXGN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1CCNC2CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


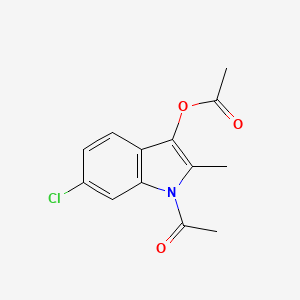

![tert-butyl N-[(Z)-1H-indol-6-ylmethylideneamino]carbamate](/img/structure/B11855574.png)
![1-Benzyl-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11855575.png)
![8-Phenyl-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B11855577.png)

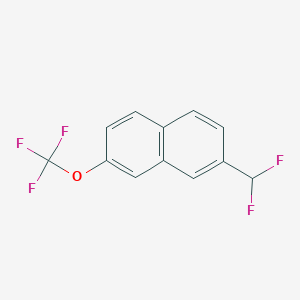
![2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11855594.png)
![Butanal, 3-methyl-4-[[tris(1-methylethyl)silyl]oxy]-, (3S)-](/img/structure/B11855608.png)
